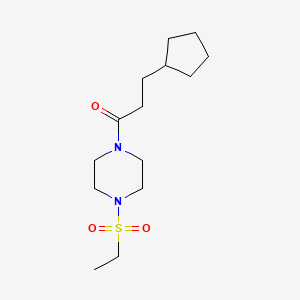

1-(3-cyclopentylpropanoyl)-4-(ethylsulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-cyclopentylpropanoyl)-4-(ethylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H26N2O3S and its molecular weight is 302.44 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 302.16641387 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Targeting Melanocortin Receptors

A series of piperazine analogues were synthesized to target melanocortin receptors, specifically the melanocortin 4 receptor (MC4R), which is crucial for metabolic regulation and appetite control. These compounds were structurally and pharmacologically characterized, showing selectivity and submicromolar affinities for MC4R. This research suggests potential applications in treating conditions related to metabolic dysfunction and obesity. The study provides insight into the structural requirements for MC4R affinity and activity, contributing to the development of new therapeutic agents (Mutulis et al., 2004).

Enzymatic Metabolism in Drug Development

The enzymatic metabolism of Lu AA21004, a novel antidepressant, was examined to understand its metabolic pathways. This research highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of the drug, leading to the formation of multiple metabolites. Such studies are vital for drug development, as they help predict drug interactions, side effects, and efficacy. Understanding the metabolic pathways of drugs can inform dosage recommendations and improve therapeutic outcomes (Hvenegaard et al., 2012).

Antiviral Research and HIV Treatment

Research into bis(heteroaryl)piperazines (BHAPs) led to the discovery of novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds were synthesized and evaluated for their ability to inhibit the HIV-1 virus, with some showing significant potency. This line of research is crucial for developing new treatments for HIV, offering hope for more effective and less toxic antiviral therapies. The development of such compounds underscores the importance of chemical innovation in addressing global health challenges (Romero et al., 1994).

Development of Diagnostic and Therapeutic Agents

A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines introduced a new series of compounds with high selectivity and affinity for the A2B adenosine receptor. These antagonists, with subnanomolar affinity, highlight the potential for developing targeted diagnostic and therapeutic agents for conditions where the A2B adenosine receptor plays a key role. Such research contributes to the diversification of pharmacological tools and the potential for precision medicine (Borrmann et al., 2009).

Novel Anticancer Compounds

The synthesis and metabolic study of TM-208, a new compound with significant anticancer activity, illustrates the ongoing search for effective cancer treatments. By analyzing its metabolites in rat plasma and tissues, researchers can better understand its pharmacokinetics and mechanism of action. Such studies are essential for advancing cancer therapy, highlighting the role of novel compounds in the fight against cancer (Jiang et al., 2007).

作用機序

特性

IUPAC Name |

3-cyclopentyl-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-11-9-15(10-12-16)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZCKEHINJWPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)